5-Methyl-2-(trimethylstannyl)pyridine

Description

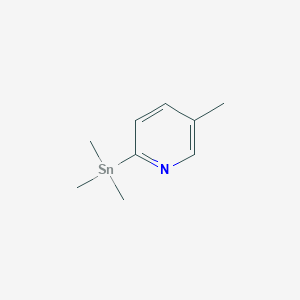

5-Methyl-2-(trimethylstannyl)pyridine is an organometallic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a trimethylstannyl (Sn(CH₃)₃) group at the 2-position. Such compounds are pivotal in cross-coupling reactions, catalysis, and materials science due to the reactivity of the tin-carbon bond. The trimethylstannyl group enhances electrophilicity at the pyridine ring, facilitating metal-catalyzed transformations like C–H borylation or aryl-aryl coupling .

Properties

IUPAC Name |

trimethyl-(5-methylpyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3CH3.Sn/c1-6-3-2-4-7-5-6;;;;/h2-3,5H,1H3;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKPVXMKNNELSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444456 | |

| Record name | 5-Methyl-2-(trimethylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183368-55-0 | |

| Record name | 5-Methyl-2-(trimethylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(trimethylstannyl)pyridine typically involves the metallation of 2-bromo-5-methylpyridine followed by treatment with trimethyltin chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or diethyl ether. The process can be summarized as follows:

Metallation: 2-bromo-5-methylpyridine is treated with a strong base such as n-butyllithium (n-BuLi) at low temperatures (around -70°C) to form the corresponding lithium salt.

Stannylation: The lithium salt is then reacted with trimethyltin chloride (Me3SnCl) to yield this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly detailed in the literature. the principles of scale-up from laboratory to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: It is commonly used in Stille cross-coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides, bases (e.g., potassium carbonate).

Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-120°C).

Major Products: The major products formed from these reactions depend on the specific reactants used. In Stille cross-coupling reactions, the primary products are biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Chemistry: 5-Methyl-2-(trimethylstannyl)pyridine is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It serves as a key intermediate in the synthesis of complex organic molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its role in facilitating the formation of carbon-carbon bonds makes it a valuable reagent in the production of various chemical products .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trimethylstannyl)pyridine in chemical reactions primarily involves the transfer of the trimethylstannyl group to other molecules. In cross-coupling reactions, the compound acts as a nucleophile, where the trimethylstannyl group is replaced by another functional group in the presence of a palladium catalyst. The palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the organic halide .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

5-Nitro-2-(trimethylstannyl)pyridine (CAS 184962-91-2)

- Structure: Replaces the methyl group at position 5 with a nitro (-NO₂) group.

- This may require harsher reaction conditions .

- Applications : Nitro-substituted stannyl pyridines are less common in catalysis but serve as intermediates in explosive sensors or nitroarene reduction studies.

5-Methyl-2-(p-tolyl)pyridine (CAS 85237-71-4)

- Structure : Substitutes the trimethylstannyl group with a p-tolyl (4-methylphenyl) moiety.

- Steric/Electronic Effects : The aromatic p-tolyl group introduces steric bulk and electron-donating effects, shifting reactivity toward electrophilic substitution rather than metal-mediated cross-coupling .

- Applications : Used in ligand design for coordination chemistry or as a building block for liquid crystals.

5-Methyl-2-(thiophen-3-yl)pyridine

- Structure : Replaces the stannyl group with a thiophene ring.

- Reactivity : The sulfur atom in thiophene enhances π-conjugation, making this compound a superior ligand in iridium-catalyzed C–H borylation reactions compared to stannyl analogues .

Stannyl Group Variations

5-Methyl-2-(tributylstannyl)pyridine (CAS 189195-41-3)

- Structure : Tributylstannyl (Sn(C₄H₉)₃) instead of trimethylstannyl.

- Steric Effects : The larger tributyl group increases steric hindrance, reducing reactivity in cross-couplings but improving stability toward hydrolysis .

- Applications : Preferred in slow, controlled coupling reactions where steric protection of the tin center is advantageous.

2-Methyl-5-(tributylstannyl)pyridine (CAS 167556-64-1)

- Structure : Methyl at position 2 and tributylstannyl at position 5.

- Regioselectivity : Altered substitution pattern directs metalation or coupling to different ring positions, enabling divergent synthetic pathways .

Reactivity in Cross-Coupling Reactions

Trimethylstannyl vs. Tributylstannyl :

- Trimethylstannyl derivatives react faster in Stille couplings due to lower steric hindrance but are more prone to premature oxidation. Tributylstannyl analogues offer better thermal stability .

- Example: In the synthesis of PNET-BT polymers, bis(trimethylstannyl)pyridine precursors enabled efficient polymerization under mild conditions (100°C, 40 h) .

Electron-Donating vs. Electron-Withdrawing Substituents :

Physical Properties

Biological Activity

5-Methyl-2-(trimethylstannyl)pyridine, a derivative of pyridine, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a trimethylstannyl group attached to the pyridine ring. Its chemical formula is with a molecular weight of approximately 137.18 g/mol. The trimethylstannyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylpyridine with trimethyltin chloride under appropriate conditions. This method allows for the selective introduction of the stannyl group, which is crucial for subsequent biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of stannylated pyridines. For instance, compounds containing stannyl groups have shown selective inhibition of Class I PI3-kinase enzymes, which are implicated in various cancers. This inhibition may lead to reduced cellular proliferation associated with malignant diseases .

Table 1: Biological Activities of Stannylated Pyridines

Antimicrobial Activity

Stannylated compounds have also demonstrated antimicrobial properties. For example, 5-methyl-2-(tributylstannyl)pyridine has been reported to exhibit significant activity against various bacterial strains. The mechanism is believed to involve the disruption of microbial cell membranes, leading to cell lysis and death .

Case Studies and Research Findings

- Inhibition of PI3-Kinase : A study investigating the effects of stannylated pyridines on cancer cell lines found that these compounds could effectively inhibit specific isoforms of PI3-kinase, resulting in decreased tumor growth in vitro and in vivo models .

- Antimicrobial Efficacy : Research on the antimicrobial activity of 5-methyl-2-(tributylstannyl)pyridine revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

- Mechanistic Insights : Further mechanistic studies indicated that the biological activity of these compounds might be linked to their ability to form reactive species that interact with cellular targets, leading to apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.